molecular formula C5H5NOS B2880728 Furan-3-carbothioamide CAS No. 20485-41-0; 59918-68-2

Furan-3-carbothioamide

Cat. No.: B2880728
CAS No.: 20485-41-0; 59918-68-2
M. Wt: 127.16
InChI Key: FHPWEMZQNZDEMS-UHFFFAOYSA-N
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Description

Furan-3-carbothioamide is an organic compound with the molecular formula C5H5NOS It is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom The compound is characterized by the presence of a thioamide group (-CSNH2) attached to the third carbon of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound . Another method involves the direct reaction of furan-3-carboxylic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Furan-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Substituted furan derivatives.

Mechanism of Action

The mechanism of action of furan-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Furan-3-carbothioamide can be compared with other similar compounds, such as:

    Furan-2-carbothioamide: Similar structure but with the thioamide group attached to the second carbon of the furan ring.

    Thiophene-3-carbothioamide: Contains a sulfur atom in the ring instead of oxygen.

    Pyrrole-3-carbothioamide: Contains a nitrogen atom in the ring instead of oxygen.

Uniqueness

This compound is unique due to its specific structural features and reactivity. The presence of the thioamide group at the third carbon of the furan ring imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

furan-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPWEMZQNZDEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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